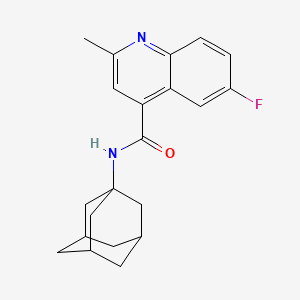![molecular formula C20H21ClN4O3S B6636256 2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)
2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline is a chemical compound used in scientific research. It is commonly referred to as CM-579, and it belongs to the class of quinoxaline derivatives. This compound has been the subject of numerous scientific studies due to its potential applications in medicine and pharmacology.
Mechanism of Action
The mechanism of action of CM-579 involves its ability to bind to specific enzymes and receptors in the body. For example, CM-579 has been shown to inhibit PDE5, which is an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, CM-579 can increase the levels of cGMP, which leads to smooth muscle relaxation and improved blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CM-579 have been extensively studied in vitro and in vivo. In vitro studies have shown that CM-579 can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that CM-579 can improve blood flow, reduce blood pressure, and enhance cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CM-579 in lab experiments is its high potency and selectivity. CM-579 has been shown to have a high affinity for specific enzymes and receptors, which makes it a useful tool for studying their functions. However, one of the limitations of using CM-579 is its potential toxicity. Like many other chemical compounds, CM-579 can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of CM-579. One potential direction is the development of new drugs based on the structure of CM-579. For example, researchers could modify the structure of CM-579 to improve its selectivity or reduce its toxicity. Another potential direction is the study of CM-579 in combination with other drugs. For example, CM-579 could be used in combination with existing antidepressants to enhance their efficacy. Overall, the study of CM-579 has the potential to lead to the development of new drugs and therapies for a wide range of disorders.
Synthesis Methods
The synthesis of CM-579 involves several steps. One of the key steps is the reaction between 5-chloro-2-methoxyaniline and piperazine in the presence of a catalyst. This reaction produces 4-(5-chloro-2-methoxyphenyl)piperazine, which is then treated with sulfonyl chloride to form the final product, CM-579.
Scientific Research Applications
CM-579 has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to have inhibitory effects on several enzymes and receptors, including phosphodiesterase 5 (PDE5) and 5-HT1A receptors. These inhibitory effects make CM-579 a potential candidate for the treatment of various disorders, such as erectile dysfunction, depression, and anxiety.
properties
IUPAC Name |
2-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c1-14-20(23-17-6-4-3-5-16(17)22-14)24-9-11-25(12-10-24)29(26,27)19-13-15(21)7-8-18(19)28-2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCHNNVLKUNMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide](/img/structure/B6636180.png)
![Methyl 2-hydroxy-3-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636185.png)
![2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6636197.png)
![2-butan-2-yl-N-[5-[(1,3-dioxoisoindol-2-yl)methyl]-1,3,4-thiadiazol-2-yl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B6636199.png)

![2-chloro-N-[2-(4-methylanilino)phenyl]benzamide](/img/structure/B6636212.png)
![3-[[(4-Ethoxybenzoyl)amino]methyl]benzoic acid](/img/structure/B6636217.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)

![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)

![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)